molecular formula C20H22N2O3 B5396884 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B5396884
M. Wt: 338.4 g/mol
InChI Key: LUNVRZTXIYWCBG-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to act as a dopamine receptor agonist. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of movement, motivation, and reward. By acting as a partial agonist at these receptors, 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide may enhance dopamine signaling and improve symptoms in neurological disorders.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including increased dopamine release and enhanced dopamine signaling. It has also been found to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in neurological disorders. However, its partial agonist activity could also make it difficult to interpret experimental results. Additionally, 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a relatively new compound and more research is needed to fully understand its effects and potential limitations.

Future Directions

There are several future directions for research on 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, including further studies on its mechanism of action and potential therapeutic applications. Other potential areas of research include the development of more selective dopamine receptor agonists and the investigation of 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide's effects on other neurotransmitter systems. Overall, 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide shows promise as a potential therapeutic agent for neurological disorders, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)pyrrolidine to form the amide, which is subsequently reacted with 2-(1-pyrrolidinylcarbonyl)phenylboronic acid to form 4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been found to have a high affinity for dopamine receptors and may act as a partial agonist at these receptors, which could lead to beneficial effects in these conditions.

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-13-15(9-10-18(14)25-2)19(23)21-17-8-4-3-7-16(17)20(24)22-11-5-6-12-22/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNVRZTXIYWCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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